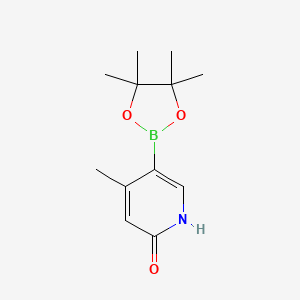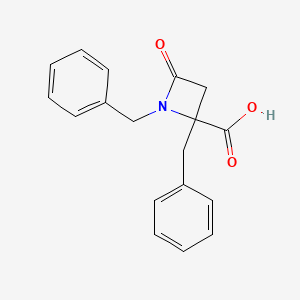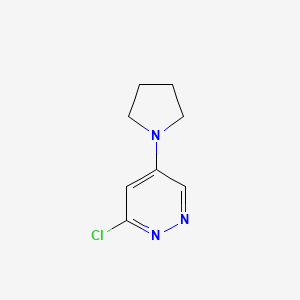
Boc-D-Alaninyl tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butoxycarbonyl-protected amino group and a 4-methylbenzenesulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, making it easier to manipulate the molecule without unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Sulfonate Ester: The protected amino alcohol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. This step is also carried out in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purities. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection: The tert-butoxycarbonyl group is usually removed using trifluoroacetic acid in dichloromethane.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include thiolates, amines, or ethers.
Deprotected Amine: The removal of the tert-butoxycarbonyl group yields the free amine, which can be further functionalized.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Peptide Synthesis: It is commonly used as an intermediate in the synthesis of peptides.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is used in the preparation of bioconjugates, where the protected amino group can be selectively deprotected and coupled to biomolecules.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)propyl 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of a methyl group.
®-2-((tert-Butoxycarbonyl)amino)propyl 4-iodobenzenesulfonate: Similar structure but with an iodine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylbenzenesulfonate group in ®-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate makes it unique compared to its bromine and iodine analogs. The methyl group can influence the compound’s reactivity and steric properties, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C15H23NO5S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)20-10-12(2)16-14(17)21-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17)/t12-/m1/s1 |
Clave InChI |
KLEPSZKPAIHWIS-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)







![Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)
![(8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1514233.png)
![2-((S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid](/img/structure/B1514235.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)

![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1514287.png)
